molecular formula C24H40O4 B1458803 Chenodeoxycholic acid-24-13C CAS No. 52918-92-0

Chenodeoxycholic acid-24-13C

Cat. No. B1458803
CAS RN: 52918-92-0
M. Wt: 393.6 g/mol
InChI Key: RUDATBOHQWOJDD-NIOAGLPLSA-N
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Description

Chenodeoxycholic acid (CDCA), 3α,7α-dihydroxy-5β-cholan-24-oic acid, is a primary bile acid generated in the liver from cholesterol . It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .


Synthesis Analysis

An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .


Molecular Structure Analysis

The molecular formula of Chenodeoxycholic acid-24-13C is C24H40O4 . The average mass is 392.572 Da and the monoisotopic mass is 392.292664 Da .


Chemical Reactions Analysis

The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids .


Physical And Chemical Properties Analysis

The molecular weight of Chenodeoxycholic acid-24-13C is 393.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass is 393.29601459 g/mol and the Monoisotopic Mass is 393.29601459 g/mol .

Scientific Research Applications

Therapeutic Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Chenodeoxycholic acid (CDCA) is a primary bile acid generated in the liver from cholesterol. It has been clinically used for the dissolution of gallbladder stones and for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene .
  • Methods of Application : In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . For the treatment of CTX, CDCA therapy is initiated at doses up to 750 mg/day .
  • Results or Outcomes : The early initiation of CDCA therapy results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms in CTX patients .

Synthesis of Labeled Bile Acids

  • Scientific Field : Biochemistry
  • Summary of Application : 24-13C-labeled bile acids, including Chenodeoxycholic acid-24-13C, are important compounds for the tracer study of bile acid metabolism .
  • Methods of Application : The synthesis of 24-13C-labeled bile acids is achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure .
  • Results or Outcomes : This method results in a higher yield and a purer product with less manipulation than previously reported procedures for synthesis of labeled bile acids .

Inhibition of Cholesterol Synthesis

  • Scientific Field : Biochemistry
  • Summary of Application : Chenodeoxycholic acid (CDCA) is a potent inhibitor of CYP27A1, an enzyme essential for cholesterol breakdown . This property of CDCA is particularly useful in the treatment of cerebrotendinous xanthomatosis (CTX), a disorder characterized by abnormal lipid storage and increased plasma and tissue levels of cholestanol .
  • Methods of Application : CDCA therapy is initiated at doses up to 750 mg/day for the treatment of CTX .
  • Results or Outcomes : Early initiation of CDCA therapy results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms in CTX patients .

Promotion of Glucagon-like Peptide-1 (GLP-1) Release

  • Scientific Field : Endocrinology
  • Summary of Application : CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 . GLP-1 is an incretin hormone that stimulates insulin secretion and inhibits glucagon secretion, thereby playing a crucial role in the regulation of blood glucose levels .
  • Methods of Application : The specific methods of application for this use of CDCA are not detailed in the source .
  • Results or Outcomes : The promotion of GLP-1 release by CDCA could potentially be beneficial in the management of diabetes, although more research is needed to fully understand this application .

Activation of Farnesoid X Receptor (FXR)

  • Scientific Field : Molecular Biology
  • Summary of Application : CDCA is the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) . FXR plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis .
  • Methods of Application : In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . When bile acid concentrations increase, CA and CDCA activate FXR .
  • Results or Outcomes : The activation of FXR by CDCA has significant implications for metabolic health, although more research is needed to fully understand this application .

Treatment of Pancreatic Necrosis

  • Scientific Field : Gastroenterology
  • Summary of Application : CDCA has been identified as a potential therapeutic agent for pancreatic necrosis .
  • Methods of Application : The specific methods of application for this use of CDCA are not detailed in the source .
  • Results or Outcomes : CDCA decreases in the acute and increases in recovery phases of acute pancreatitis .

Safety And Hazards

Chenodeoxycholic acid-24-13C can cause skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-NIOAGLPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chenodeoxycholic acid-24-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chenodeoxycholic acid-24-13C
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Chenodeoxycholic acid-24-13C
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Reactant of Route 5
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Reactant of Route 6
Chenodeoxycholic acid-24-13C

Citations

For This Compound
2
Citations
DL Hachey, PA Szczepanik… - Journal of Labelled …, 1973 - Wiley Online Library
A series of 5β‐cholanic acids labeled with deuterium in the A ring were prepared by exchange labeling of the corresponding ketone by column chromatography on deuterated alumina. …
PD KLEIN, PA SZCZEPANIK… - … Isotopes in the …, 1977 - International Atomic Energy Agency
Number of citations: 0

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